2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE
Description
This compound features a pyrazine ring linked via an ether oxygen to a piperidine moiety substituted with a 4-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation. Its molecular weight is approximately 409.35 g/mol (estimated from structural analogs), with a logP value suggesting moderate hydrophobicity.
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)23-9-5-14(6-10-23)25-15-11-21-7-8-22-15/h1-4,7-8,11,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHJVJBWVKBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Benzoyl Group: The benzoyl group is coupled to the piperidine ring using a Friedel-Crafts acylation reaction.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine exhibit antiviral properties, particularly against the Ebola virus. For instance, a related compound demonstrated significant inhibition of viral entry, suggesting that the piperidine moiety plays a crucial role in antiviral activity. The synthesis of functionalized derivatives has been explored to enhance efficacy against viral pathogens .
Renin Inhibition
The piperidine framework within this compound has been linked to the development of potent renin inhibitors. Research on structurally related compounds has shown favorable pharmacokinetic profiles, making them suitable candidates for the treatment of hypertension by modulating the renin-angiotensin system .
Tyrosinase Inhibition
Another significant application is in the field of dermatology, where derivatives of this compound have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders. Kinetic studies have confirmed that certain derivatives act as competitive inhibitors of tyrosinase, showcasing their potential as therapeutic agents .
Case Study 1: Antiviral Evaluation
A study evaluated various derivatives for their ability to inhibit Ebola virus entry. The synthesized compounds were tested for cytotoxicity and antiviral activity using infectious recombinant reporter EBOV. Results indicated that several compounds exhibited submicromolar activity against the virus, highlighting the importance of structural modifications on the piperidine moiety for enhancing biological activity .
Case Study 2: Renin Inhibitor Development
In a study focusing on renin inhibitors, researchers designed and synthesized piperidine-based compounds that demonstrated significant inhibition of renin activity. The most potent compounds were characterized by favorable pharmacodynamic properties in rat models, indicating their potential for clinical application in managing hypertension .
Mechanism of Action
The mechanism of action of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Core Heterocycle Variations
Analysis :
Substituent Effects
Analysis :
Linkage and Connectivity
Analysis :
Pharmacological Inferences
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition Potential: Compounds with trifluoromethylbenzoyl groups (e.g., ) are frequently active in kinase assays. The target’s pyrazine may mimic adenine in ATP-binding pockets.
- Selectivity : Piperidine cores (vs. piperazine) may reduce off-target effects observed in dual-nitrogen heterocycles.
Data Tables
Biological Activity
The compound 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse sources.
Chemical Structure and Properties
The chemical structure of 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine can be represented as follows:
This structure features a pyrazine core with a piperidine moiety and a trifluoromethyl group, which are known to influence the compound's biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against viruses such as Ebola. It has been evaluated for its ability to inhibit viral entry into host cells, demonstrating submicromolar activity in certain assays .
- Enzyme Inhibition : Studies have revealed that derivatives of piperidine compounds can inhibit human acetylcholinesterase and other enzymes, suggesting potential applications in treating neurodegenerative diseases .
- Antimelanogenic Effects : Compounds structurally related to 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine have been evaluated for their effects on tyrosinase activity, indicating that they may reduce melanin production in skin cells .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several studies provide insights:
- Inhibition of Viral Entry : The compound's structural features may facilitate binding to viral proteins or host cell receptors, preventing successful viral entry and replication .
- Enzyme Binding : Molecular docking studies suggest that the compound can bind to active sites of target enzymes like acetylcholinesterase and tyrosinase, inhibiting their activity through competitive mechanisms .
Case Studies and Research Findings
Several key studies highlight the biological activity of 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of Ebola virus entry with IC50 values in the submicromolar range. |
| Study B | Enzyme Inhibition | Showed effective inhibition of acetylcholinesterase with competitive binding profiles. |
| Study C | Antimelanogenic Effects | Identified as a competitive inhibitor of tyrosinase, reducing melanin synthesis in B16F10 cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
